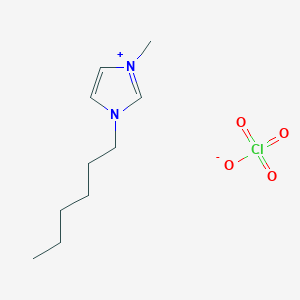

1-Hexyl-3-methylimidazolium perchlorate

Description

Evolution and Significance of Ionic Liquids in Chemical Research

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100 °C. myskinrecipes.comcanbipharm.comnih.govresearchgate.net The first example, ethylammonium (B1618946) nitrate (B79036), was reported by Paul Walden in 1914. myskinrecipes.comresearchgate.net However, it is only in the last few decades that ILs have garnered significant attention from the scientific community. myskinrecipes.comresearchgate.net This surge in interest is due to their unique and desirable physicochemical properties, which include negligible vapor pressure, low volatility, non-flammability, high thermal and chemical stability, and high ionic conductivity. myskinrecipes.comcanbipharm.comnih.govchemicalbook.com

The evolution of ionic liquids is often categorized into four distinct generations. chemicalbook.comsigmaaldrich.com First-generation ILs were primarily investigated as "green" alternative solvents to volatile organic compounds. chemicalbook.comsigmaaldrich.com Second-generation ILs were developed with specific tasks in mind, finding use in catalysis and electrochemical systems. chemicalbook.comsigmaaldrich.com The third generation incorporates bio-derived components and task-specific functionalities for environmental and biomedical applications, while the fourth generation focuses on creating sustainable, biodegradable, and multifunctional ILs. chemicalbook.comsigmaaldrich.com

The significance of ILs spans numerous fields. myskinrecipes.com Their tunability, achieved by combining different cations and anions, has led to them being called "designer solvents." myskinrecipes.com This versatility allows for their application in diverse areas such as materials science, biotechnology, and chemical engineering. myskinrecipes.com They are used as electrolytes in advanced batteries, supercapacitors, and fuel cells, and play a role in CO2 capture, catalysis, and enhancing the solubility of pharmaceuticals. myskinrecipes.comcanbipharm.comchemicalbook.comsigmaaldrich.com

Specific Focus on Imidazolium (B1220033) Cations in Ionic Liquid Design

Among the vast array of possible ionic liquid structures, those based on the imidazolium cation are the most popular and extensively studied. lookchem.comchemicalbook.com This popularity stems from the highly versatile and tunable nature of the imidazolium platform. lookchem.comchemicalbook.com Properties of the resulting ionic liquid can be finely adjusted by modifying the substituents on the imidazolium ring. chemicalbook.comsigmaaldrich.com

Key design elements include the length of the alkyl chains attached to the nitrogen atoms and substitution at the C2 position of the ring. nih.govsigmaaldrich.com Elongating the alkyl chain, such as the hexyl group in 1-hexyl-3-methylimidazolium (B1224943) perchlorate (B79767), can influence properties like viscosity, melting point, and hydrophobicity. nih.govsigmaaldrich.com Furthermore, hydrogen bonding involving the hydrogen atom at the C2 position of the imidazolium ring is a crucial factor that can induce structural ordering and even lead to the formation of liquid crystalline phases. lookchem.com The ability to systematically alter these structural features allows for the design of imidazolium-based ILs tailored for specific applications, from their use as electrolytes in energy storage devices to their role as solvents for poorly soluble compounds like polysaccharides. myskinrecipes.comchemicalbook.com

Role and Impact of the Perchlorate Anion in Ionic Liquid Chemistry

This weak coordinating ability significantly influences the resulting ionic liquid's solvation properties and interactions with other substances. chemicalbook.com The choice of the perchlorate anion can impact the IL's viscosity, polarity, and miscibility with other solvents. It is noteworthy that the use of perchlorate salts in synthesizing ILs has been a subject of academic inquiry, with research focused on developing efficient synthetic routes, such as using ammonium (B1175870) perchlorate as a starting material. Studies have also been conducted on the electrochemical reduction of the perchlorate anion within an ionic liquid medium, a process aimed at remediation. The potential hazards associated with organic perchlorates have also prompted formal safety evaluations of some perchlorate-based ILs to understand their thermal stability and sensitivity.

Rationale for Academic Investigation of 1-Hexyl-3-methylimidazolium Perchlorate Systems

The specific combination of the 1-hexyl-3-methylimidazolium cation and the perchlorate anion imparts a unique set of properties to this compound ([C₆mim][ClO₄]), making it a subject of targeted academic research. Investigations into this compound are driven by its potential utility in various specialized applications.

One area of study is in separation science, particularly for the liquid-liquid extraction of metal ions. Research has explored the use of [C₆mim][ClO₄] as an extraction solvent for recovering scandium from aqueous solutions. The physicochemical properties of the IL, dictated by the interplay between the hexyl chain and the perchlorate anion, are crucial to the efficiency of the extraction process.

Another research focus is the formation of novel solvent systems. For instance, because this compound is immiscible with water, it has been studied as the oil phase in the creation of water-in-ionic liquid microemulsions. Such systems are of fundamental interest for their unique structure and potential as reaction media. Additionally, the compound has been identified for its utility as a lubricant, a solvent in organic synthesis, and as a chemical intermediate, further justifying its scientific investigation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 648424-43-5 | canbipharm.comchemicalbook.comlookchem.com |

| Molecular Formula | C₁₀H₁₉ClN₂O₄ | myskinrecipes.comcanbipharm.comsigmaaldrich.com |

| Molecular Weight | 266.72 g/mol | myskinrecipes.comcanbipharm.comlookchem.com |

| Physical Form | Colorless to yellow liquid | sigmaaldrich.com |

| Synonyms | 3-Hexyl-1-methyl-1H-imidazolium perchlorate; HMIMClO₄ | canbipharm.comlookchem.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;perchlorate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.ClHO4/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)5/h8-10H,3-7H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDHTFKZNXXITK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Purification Methodologies of 1 Hexyl 3 Methylimidazolium Perchlorate

Advanced Synthetic Routes and Reaction Pathways

Metathesis Reaction Optimization from Precursor Halide Salts

The most common route to synthesize 1-hexyl-3-methylimidazolium (B1224943) perchlorate (B79767) involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with a 1-hexylhalide, typically 1-hexyl chloride or 1-hexyl bromide, to form the precursor salt, 1-hexyl-3-methylimidazolium chloride ([Hmim]Cl) or 1-hexyl-3-methylimidazolium bromide ([Hmim]Br). acs.orgresearchgate.net This reaction is often carried out under controlled temperature and for extended periods to ensure complete reaction and high yield. orgsyn.org

The second step is a metathesis reaction, also known as anion exchange, where the halide anion of the precursor salt is replaced by the perchlorate anion (ClO₄⁻). researchgate.netresearchgate.net This is typically achieved by reacting the precursor halide salt with a perchlorate salt, such as sodium perchlorate (NaClO₄) or silver perchlorate (AgClO₄). researchgate.net The choice of the perchlorate salt can influence the reaction conditions and the purification process. For instance, when using silver perchlorate, the insoluble silver halide byproduct precipitates out, driving the reaction to completion. However, due to the high cost and light sensitivity of silver salts, alternative methods are often sought. researchgate.net

Optimization of the metathesis reaction focuses on several factors to maximize the yield and purity of the final product. These include:

Solvent Choice: The reaction is typically carried out in a solvent in which the reactants are soluble but the inorganic salt byproduct (e.g., NaCl, KBr) is insoluble, facilitating its removal by filtration. orgsyn.org Water or organic solvents like acetonitrile (B52724) can be used. orgsyn.orgresearchgate.net

Stoichiometry: Precise control of the molar ratios of the reactants is essential to ensure complete conversion and minimize unreacted starting materials.

Reaction Time and Temperature: These parameters are optimized to ensure the reaction goes to completion without causing decomposition of the product.

Innovative Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

To overcome the long reaction times associated with conventional heating methods for the synthesis of the precursor halide salt, microwave-assisted synthesis has emerged as a rapid and efficient alternative. researchgate.netresearchgate.net Microwave irradiation can significantly reduce the reaction time from hours or even days to just a few minutes. researchgate.netresearchgate.net This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer.

Studies have shown that microwave-assisted synthesis of imidazolium-based ionic liquids, including the precursor 1-hexyl-3-methylimidazolium bromide, can lead to higher yields in a fraction of the time compared to traditional methods. researchgate.net The process is often solvent-free, which aligns with the principles of green chemistry by reducing waste. researchgate.net

Techniques for Enhanced Purification and Purity Assessment

Methodologies for Halide and Water Content Reduction

The presence of halide and water impurities can significantly alter the physicochemical properties of ionic liquids, making their removal a critical step in the purification process. solvomet.euresearchgate.net

Halide Reduction: Halide impurities, often remnants from the precursor salt, are a common issue in ionic liquids prepared by metathesis reactions. solvomet.eu Their presence can be detrimental in many applications, particularly in electrochemistry. nih.gov Several methods are employed to reduce halide content:

Repeated Washing: The crude product is washed multiple times with water to remove the soluble inorganic halide byproducts. orgsyn.org

Anion Exchange Resins: Passing a solution of the ionic liquid through an anion exchange resin can effectively capture and remove residual halide ions. acs.org

Treatment with Silver Salts: For stringent halide removal, treatment with a silver salt like silver nitrate (B79036) can be used to precipitate any remaining halide ions as insoluble silver halides, which are then removed by filtration.

Water Content Reduction: Imidazolium-based ionic liquids are often hygroscopic, readily absorbing moisture from the atmosphere. acs.orgacs.org The presence of water can affect properties such as viscosity, conductivity, and electrochemical stability. researchgate.net Therefore, rigorous drying is essential. Common methods for water reduction include:

High-Vacuum Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature for an extended period to remove volatile impurities, including water. frontiersin.org

Azeotropic Distillation: For some systems, azeotropic distillation with a suitable solvent can be an effective method for water removal.

Use of Drying Agents: While less common for the final product, drying agents can be used to dry solvents used in the synthesis and purification process.

Spectroscopic and Chromatographic Purity Verification Methods

To ensure the purity of the synthesized 1-hexyl-3-methylimidazolium perchlorate, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized ionic liquid. researchgate.netfrontiersin.orgresearchgate.net The chemical shifts and integration of the peaks in the NMR spectrum provide detailed information about the molecular structure and can be used to identify any organic impurities. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. ijsr.netresearchgate.net The presence of characteristic peaks for the imidazolium (B1220033) ring and the perchlorate anion, and the absence of peaks corresponding to starting materials or byproducts, confirms the successful synthesis. ijsr.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the ionic liquid. researchgate.netnih.gov By using an appropriate column and mobile phase, it is possible to separate the desired product from any impurities, allowing for quantification of the purity level. researchgate.netsigmaaldrich.comsigmaaldrich.com

Ion Chromatography: This technique can be specifically used to quantify the concentration of residual halide ions, providing a precise measure of this critical impurity.

Below is an interactive data table summarizing the key analytical techniques and their purpose in the purity verification of this compound.

| Analytical Technique | Purpose | Key Findings |

| ¹H NMR Spectroscopy | Structural confirmation and identification of organic impurities. | Provides chemical shifts and coupling constants characteristic of the 1-hexyl-3-methylimidazolium cation. researchgate.netfrontiersin.orgresearchgate.net |

| ¹³C NMR Spectroscopy | Elucidation of the carbon framework of the cation. | Confirms the number and type of carbon atoms in the molecule. researchgate.netresearchgate.net |

| FT-IR Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for the imidazolium ring and the perchlorate anion. ijsr.netresearchgate.net |

| HPLC | Quantitative purity analysis. | Determines the percentage purity of the final product. researchgate.netnih.govsigmaaldrich.comsigmaaldrich.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation-Anion Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei. In the context of ionic liquids, it provides invaluable insights into cation-anion interactions, the formation of ion pairs, and aggregation phenomena.

The ¹H and ¹³C NMR chemical shifts of the 1-hexyl-3-methylimidazolium (B1224943) cation are sensitive to its immediate surroundings, including the nature of the anion and the solvent. The proton on the C2 carbon of the imidazolium (B1220033) ring (H2) is particularly sensitive to interactions with the anion due to its acidity. vu.ltacs.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the 1-Hexyl-3-methylimidazolium Cation in Different Environments Note: This table is a composite based on data from similar imidazolium-based ionic liquids, as comprehensive data for 1-hexyl-3-methylimidazolium perchlorate (B79767) is not available. Actual values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 8.5 - 9.5 | 136 - 138 |

| C4-H | 7.4 - 7.8 | 123 - 125 |

| C5-H | 7.4 - 7.8 | 122 - 124 |

| N-CH₃ | 3.8 - 4.2 | 36 - 38 |

| N-CH₂ (hexyl) | 4.1 - 4.5 | 50 - 52 |

| -(CH₂)₄- (hexyl) | 1.2 - 1.9 | 22 - 31 |

| -CH₃ (hexyl) | 0.8 - 0.9 | 13 - 15 |

Data compiled from general knowledge of imidazolium salts and publicly available spectral data for related compounds. illinois.eduorganicchemistrydata.orgepfl.chresearchgate.net

The degree of ion pairing in ionic liquids can be investigated by monitoring changes in NMR chemical shifts as a function of concentration or solvent polarity. In non-polar solvents, ionic liquids tend to exist as contact ion pairs (CIPs) or larger aggregates, while in highly polar solvents, they may dissociate into solvent-separated ion pairs (SSIPs) or free ions. vu.ltacs.orgresearchgate.net

NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide direct evidence of through-space interactions between the cation and anion, confirming the presence of ion pairs. The observation of cross-peaks between protons on the imidazolium ring and the anion would be a definitive indicator of their close spatial proximity. Furthermore, diffusion-ordered spectroscopy (DOSY) can be employed to study the formation of larger aggregates by measuring the diffusion coefficients of the cation and anion.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in studying the molecular vibrations and intermolecular interactions within 1-hexyl-3-methylimidazolium perchlorate. These techniques provide a detailed picture of the structural dynamics of the ionic liquid.

The FT-IR and Raman spectra of [C₆mim][ClO₄] are composed of the characteristic vibrational modes of the 1-hexyl-3-methylimidazolium cation and the perchlorate anion.

The 1-hexyl-3-methylimidazolium cation exhibits several characteristic vibrations:

C-H stretching modes of the imidazolium ring and the hexyl chain are typically observed in the 2800-3200 cm⁻¹ region.

Imidazolium ring stretching modes appear in the 1400-1600 cm⁻¹ range.

Alkyl chain bending and rocking modes are found at lower wavenumbers.

The perchlorate anion (ClO₄⁻) , having tetrahedral symmetry (Td), has four fundamental vibrational modes. However, only two are typically observed in the Raman spectrum, while all four can become infrared active if the symmetry is lowered due to strong interactions with the cation.

ν₁ (A₁) : Symmetric stretch, typically around 930-940 cm⁻¹. This mode is strongly Raman active. nih.gov

ν₂ (E) : Symmetric bend, around 460 cm⁻¹. nih.gov

ν₃ (T₂) : Asymmetric stretch, a strong and broad band in the IR spectrum around 1080-1120 cm⁻¹. nih.gov

ν₄ (T₂) : Asymmetric bend, around 620-630 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Note: This table is based on typical values for imidazolium and perchlorate ions. Specific peak positions may vary depending on the experimental conditions and the extent of cation-anion interaction.

| Vibrational Mode | Cation/Anion | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (ring) | Cation | 3100 - 3200 | IR, Raman |

| C-H Stretch (alkyl) | Cation | 2850 - 3000 | IR, Raman |

| Imidazolium Ring Stretch | Cation | 1500 - 1600 | IR, Raman |

| Imidazolium Ring Bend | Cation | 1100 - 1200 | IR, Raman |

| ν₃ (Asymmetric Stretch) | Anion (ClO₄⁻) | ~1100 | IR |

| ν₁ (Symmetric Stretch) | Anion (ClO₄⁻) | ~935 | Raman |

| ν₄ (Asymmetric Bend) | Anion (ClO₄⁻) | ~625 | IR, Raman |

| ν₂ (Symmetric Bend) | Anion (ClO₄⁻) | ~460 | Raman |

Data compiled from general spectroscopic principles and data for related compounds. nih.govresearchgate.netresearchgate.netdtu.dkresearchgate.net

The interactions between the cation and anion, particularly hydrogen bonding, can lead to shifts in the vibrational frequencies. The C-H bonds of the imidazolium ring, especially the C2-H, can act as hydrogen bond donors to the oxygen atoms of the perchlorate anion. mdpi.comnih.gov This interaction can be observed as a red shift (shift to lower frequency) in the C-H stretching vibrations. mdpi.com

Furthermore, the hexyl chain of the cation can adopt different conformations (e.g., trans vs. gauche). These conformational changes can be detected by analyzing the fine structure of the Raman and IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹). researchgate.net Temperature-dependent spectroscopic studies can reveal the dynamics of these conformational equilibria.

X-ray Diffraction and Crystallographic Studies for Solid-State Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of ions in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the packing of cations and anions in the crystal lattice.

While a crystal structure for this compound is not available in the open literature, studies on related imidazolium salts provide valuable models for its likely solid-state organization. For instance, the crystal structure of imidazole (B134444) imidazolium perchlorate reveals that the planar imidazole rings are linked by hydrogen bonds. capes.gov.brresearchgate.netcdnsciencepub.comcdnsciencepub.com In the case of [C₆mim][ClO₄], it is expected that the cations and anions would be arranged in a layered structure, with the polar imidazolium rings and perchlorate anions forming ionic layers, and the non-polar hexyl chains segregating into separate domains. esrf.frresearchgate.netmanchester.ac.uk This nanoscale segregation is a common feature of ionic liquids with longer alkyl chains. esrf.frresearchgate.net

Table 3: Anticipated Crystallographic Parameters for this compound Note: This table presents hypothetical data based on trends observed for similar ionic liquids. Actual crystallographic data would require experimental determination.

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Interactions | C-H···O hydrogen bonds between imidazolium ring and perchlorate anion |

| Structural Motif | Layered structure with segregation of polar and non-polar domains |

Single-Crystal Analysis of Anion-Cation Packing and Lattice Arrangements

A definitive single-crystal X-ray analysis of this compound has not been reported in publicly accessible databases. This analysis is crucial for determining the precise three-dimensional arrangement of the cations and anions in the crystal lattice. Such an analysis would provide key parameters, including unit cell dimensions, space group, and atomic coordinates.

In the absence of direct data, insights can be drawn from the crystal structures of analogous imidazolium salts. For instance, studies on 1-alkyl-3-methylimidazolium halides (like chloride and bromide) reveal well-defined layered structures where the imidazolium rings form a polar layer, and the alkyl chains aggregate in a nonpolar layer. The anions are typically located in the polar region, interacting with the imidazolium ring via hydrogen bonds.

It is hypothesized that this compound would adopt a similar layered arrangement. The hexyl chains would likely exhibit significant van der Waals interactions, leading to their alignment and segregation from the more polar imidazolium and perchlorate domains. The packing of the ions would be a balance between electrostatic forces, hydrogen bonding, and van der Waals interactions.

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar ionic liquids, is presented below. It is important to note that these are projected values and await experimental verification.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8.0 - 12.0 |

| b (Å) | 10.0 - 15.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1800 - 3000 |

| Z (formula units/unit cell) | 4 or 8 |

Insights into Supramolecular Architectures

The supramolecular architecture of this compound would be governed by a network of non-covalent interactions. The most significant of these are the electrostatic interactions between the positively charged imidazolium cation and the negatively charged perchlorate anion.

Furthermore, hydrogen bonding is expected to play a crucial role. The hydrogen atoms on the imidazolium ring, particularly the one at the C2 position (between the two nitrogen atoms), are acidic and capable of forming hydrogen bonds with the oxygen atoms of the perchlorate anion. These C-H···O interactions are a defining feature of the supramolecular chemistry of imidazolium-based ionic liquids and are instrumental in directing the crystal packing.

The long hexyl chains introduce another level of organization through hydrophobic and van der Waals interactions. These nonpolar chains are likely to self-assemble, creating segregated domains within the crystal structure. This segregation can lead to the formation of lamellar or other mesophasic structures, a common feature in ionic liquids with long alkyl chains.

The interplay of these interactions—electrostatic forces, hydrogen bonding, and van der Waals forces—would result in a complex and fascinating supramolecular architecture. The specific nature of this architecture, including the formation of ion pairs, clusters, and extended networks, can only be definitively elucidated through a detailed single-crystal X-ray diffraction study.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ionic liquids, DFT calculations can elucidate the fundamental interactions between the cation and anion, which govern the macroscopic properties of the material.

The 1-hexyl-3-methylimidazolium (B1224943) ([C₆mim]⁺) cation possesses significant conformational flexibility, primarily due to the rotation around the single bonds of the hexyl chain. DFT calculations have been employed to identify the most stable conformations of the [C₆mim]⁺ cation. Studies on similar 1-hexyl-3-methylimidazolium-based ionic liquids, such as the hydrogen sulfate (B86663) salt, have revealed the existence of multiple low-energy conformations. acs.org These conformers primarily differ in the orientation of the hexyl chain with respect to the imidazolium (B1220033) ring. acs.org The energy differences between these conformers are typically small, suggesting that multiple conformations are likely to be present in the liquid state at room temperature. acs.org

For the 1-hexyl-3-methylimidazolium cation, three principal low-energy conformations have been identified through DFT calculations, distinguished by the torsional angles of the hexyl chain. acs.org The comparison of calculated vibrational frequencies for these conformers with experimental infrared and Raman spectra indicates that all three conformations are likely populated in the bulk liquid. acs.org While specific DFT studies on the 1-hexyl-3-methylimidazolium perchlorate (B79767) ion pair are not extensively available, the conformational landscape of the cation is expected to be similar to that observed in other [C₆mim]⁺ based ionic liquids.

The electronic properties of an ionic liquid are largely determined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of the compound.

Theoretical investigations on various imidazolium-based ionic liquids have shown that the HOMO is typically localized on the anion, while the LUMO is predominantly located on the imidazolium ring of the cation. This is a general feature for many ionic liquids and is expected to hold for 1-hexyl-3-methylimidazolium perchlorate. The energy of the HOMO is related to the electron-donating ability of the anion, while the LUMO energy reflects the electron-accepting ability of the cation.

Molecular Dynamics (MD) Simulations of Liquid-Phase Behavior

Molecular dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules. For ionic liquids, MD simulations provide a detailed picture of the liquid structure, dynamics, and the collective behavior of the ions.

Accurate MD simulations rely on the quality of the force field, which is a set of parameters that describes the potential energy of the system. Several force fields have been developed for imidazolium-based ionic liquids, including all-atom and united-atom models. researchgate.netgithub.com These force fields are typically parameterized using quantum mechanical calculations and validated against experimental data, such as density and viscosity. researchgate.netnsf.gov

For the 1-hexyl-3-methylimidazolium cation, force field parameters are available in standard force fields like AMBER and CHARMM, as well as in more specialized force fields developed for ionic liquids. github.comrsc.org The validation of these force fields is crucial for obtaining reliable predictions of the dynamic and structural properties of the ionic liquid. This often involves comparing simulated properties with experimental measurements over a range of temperatures. acs.org

MD simulations can provide detailed information about the dynamic properties of this compound, such as the self-diffusion coefficients of the cation and anion, and their rotational dynamics. These properties are fundamental to understanding transport phenomena like viscosity and conductivity.

Studies on 1-hexyl-3-methylimidazolium based ionic liquids with different anions have shown that the dynamics are strongly influenced by the nature of the anion. acs.org For instance, smaller anions tend to have stronger interactions with the cation, leading to lower diffusion coefficients. acs.org The self-diffusion coefficients of the ions are a measure of their mobility in the liquid and are directly related to the ionic conductivity.

The rotational dynamics of the imidazolium cation are also of interest, as they can provide insights into the local environment and the strength of the cation-anion interactions. The reorientation of the cation is often found to be anisotropic, with rotation in the plane of the imidazolium ring being faster than out-of-plane rotation.

The liquid structure of ionic liquids is characterized by a high degree of local order, with alternating arrangements of cations and anions. MD simulations can reveal this structure through the calculation of radial distribution functions (RDFs), which describe the probability of finding an ion at a certain distance from a reference ion.

For 1-hexyl-3-methylimidazolium based ionic liquids, RDFs typically show a strong peak at a short distance for the cation-anion pair, indicating the formation of contact ion pairs. acs.org The structure of these ionic liquids is often described as a "nanostructured" fluid, with polar domains formed by the charged imidazolium rings and anions, and non-polar domains formed by the aggregation of the hexyl chains. researchgate.net

Ion aggregation is a key feature of many ionic liquids, especially when dissolved in solvents of low polarity. suny.eduacs.org MD simulations can be used to study the formation and characteristics of these aggregates. researchgate.netnih.gov For 1-hexyl-3-methylimidazolium based systems, the aggregation of the hexyl chains can lead to the formation of micelle-like structures in aqueous solutions. researchgate.net The extent of ion aggregation is influenced by factors such as the nature of the anion, temperature, and the presence of co-solvents. researchgate.netfao.org

Computational Approaches to Spectroscopic Data Interpretation

Computational chemistry provides powerful tools for the interpretation and prediction of spectroscopic data for ionic liquids like this compound, often abbreviated as [C6mim][ClO4]. Although specific computational studies dedicated exclusively to the perchlorate salt of 1-hexyl-3-methylimidazolium are not extensively detailed in the reviewed literature, the methodologies and general findings can be understood from studies on analogous 1-hexyl-3-methylimidazolium-based ionic liquids with different anions such as chloride ([Cl]⁻), tetrafluoroborate (B81430) ([BF₄]⁻), and hexafluorophosphate (B91526) ([PF₆]⁻). researchgate.netscispace.com These computational approaches are crucial for assigning experimental spectral features to specific molecular vibrations and for understanding the influence of the ionic environment on these properties.

Density Functional Theory (DFT) is a primary method used to calculate the ground state electronic structure and to predict vibrational spectra (infrared and Raman). researchgate.net For instance, calculations are often performed at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p), to obtain optimized geometries and vibrational frequencies. researchgate.net These theoretical spectra are then compared with experimental data to provide a detailed assignment of the observed bands.

The correlation between experimentally measured and computationally simulated spectroscopic signatures is a cornerstone of modern chemical analysis. For imidazolium-based ionic liquids, this process allows for a deeper understanding of the molecular and intermolecular interactions.

Vibrational Spectra (IR and Raman):

Experimental FT-IR and FT-Raman spectra of 1-hexyl-3-methylimidazolium based ionic liquids reveal characteristic peaks corresponding to the vibrations of the imidazolium cation and the respective anion. researchgate.net Computational simulations via DFT can reproduce these spectra with a high degree of accuracy, aiding in the precise assignment of vibrational modes. For example, in a study of 1-hexyl-3-methylimidazolium with halide and polyatomic fluoride (B91410) anions, the calculated vibrational frequencies were in good agreement with the experimental data, allowing for a detailed analysis of the effect of the anion on the cation's vibrational modes. researchgate.net

A study on 1-hexyl-3-methylimidazolium chloride in a formamide (B127407) solution showed a shift in the imidazolium ring vibrations upon dissolution, indicating intermolecular binding between the solute and the solvent. ijsr.net Specifically, the imidazolium ring vibration observed at 623 cm⁻¹ shifted to 604 cm⁻¹, a blue shift indicative of solute-solvent interactions through the ring's nitrogen atoms. ijsr.net

The C-H stretching vibrations of the hexyl chain and the imidazolium ring are also prominent features in the spectra. In the solid state FT-IR spectrum of 1-hexyl-3-methylimidazolium chloride, twin bands for the alkyl C-H stretch appear around 2957 cm⁻¹ and 2931 cm⁻¹, with a sharp peak for the ring C-H stretch at 2860 cm⁻¹. ijsr.net These sharp peaks tend to broaden in solution, indicating changes in the molecular environment. ijsr.net

Below is a representative table illustrating the kind of data that can be obtained from correlating experimental and simulated vibrational spectra for a generic 1-hexyl-3-methylimidazolium salt, based on findings for analogous compounds.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Illustrative) | Calculated Frequency (cm⁻¹) (Illustrative) | Assignment |

| Imidazolium Ring C-H Stretch | ~3150 | ~3145 | Stretching of C-H bonds on the imidazolium ring |

| Alkyl Chain C-H Stretch | ~2950, ~2860 | ~2945, ~2855 | Asymmetric and symmetric stretching of CH₂, CH₃ groups |

| Imidazolium Ring Vibration | ~1570, ~1460 | ~1565, ~1455 | Ring stretching and deformation modes |

| Anion-Specific Vibration | Dependent on anion | Dependent on anion | e.g., Cl-O stretch for perchlorate |

This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated experimental and computational studies.

Computational methods are also employed to predict the material dispersion and other optical properties of ionic liquids, which are crucial for their potential use in optical applications. nih.gov The refractive index and its dependence on wavelength (material dispersion) are key parameters.

A common approach involves fitting experimental refractive index data to a Sellmeier equation, a model that describes the dispersion of light in a transparent medium. researchgate.netsemanticscholar.org For imidazolium-based ionic liquids, a modified three-resonance Sellmeier model has been used to understand the influence of temperature and alkyl chain length on dispersion. researchgate.net

Furthermore, a semi-empirical approach that combines simulated electronic polarizabilities with experimental densities has been successfully used to predict material dispersion. researchgate.net The polarizability of the individual ions, which can be calculated using quantum-mechanical methods, is a key factor in determining the refractive index of the ionic liquid. rsc.org Designed Regression Analysis can deconstruct the molar polarisability and molar volume into atomic contributions, allowing for the prediction of these properties for a wide range of imidazolium-based ionic liquids. rsc.org

Studies on various imidazolium salts have shown that all of them exhibit significant absorption in the UV region, with an absorption tail extending into the visible region. nih.gov This absorption is attributed to the imidazolium moiety and its aggregated structures. nih.gov When excited, these liquids can exhibit fluorescence that is highly dependent on the excitation wavelength. nih.gov

The following interactive table provides an example of how predicted optical properties for a family of imidazolium ionic liquids might be presented.

| Property | [C₂mim][BF₄] | [C₄mim][BF₄] | [C₆mim][BF₄] | [C₈mim][BF₄] |

| Refractive Index (n_D) at 298 K | 1.423 | 1.435 | 1.443 | 1.449 |

| Molar Refraction (R_m) (cm³/mol) | 28.5 | 37.8 | 47.1 | 56.4 |

| Electronic Polarizability (α) (ų) | 11.3 | 15.0 | 18.7 | 22.4 |

Note: This table is based on data for the tetrafluoroborate ([BF₄]⁻) series to illustrate trends and is not specific to the perchlorate anion. Data sourced from studies on analogous compounds. researchgate.net

These computational and theoretical investigations, while not always specific to this compound in the available literature, provide a robust framework for understanding its spectroscopic and optical properties. The methodologies established for similar ionic liquids pave the way for future dedicated studies on the perchlorate variant, which would be essential for its application in various scientific and technological fields.

Fundamental Chemical Reactivity and Catalytic Applications

Catalytic Pathways and Mechanisms in Organic Synthesis

The application of imidazolium-based ionic liquids in organic synthesis is extensive, where they can function as both the solvent and the catalyst, a dual role that is highly valued in green chemistry. rsc.org Their unique properties, such as high polarity, thermal stability, and negligible vapor pressure, allow them to stabilize reactive intermediates and enhance reaction rates. youtube.com

Role as Reaction Medium and/or Catalyst in Specific Transformations (e.g., Friedel-Crafts Reactions, Oxidations, Epoxidations)

The function of 1-Hexyl-3-methylimidazolium (B1224943) perchlorate (B79767) in organic reactions is primarily as a polar and stabilizing reaction medium. Unlike other ionic liquids, such as those with chloroaluminate anions, the perchlorate anion is not itself a strong Lewis acid. Therefore, in reactions requiring significant Lewis acidity, this IL would typically serve as a benign solvent for an added catalyst.

Friedel-Crafts Reactions: Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds. asianpubs.org Traditionally, it requires stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃). ajptr.com Research has shown that imidazolium-based ionic liquids can be excellent media for these reactions. For instance, Friedel-Crafts acylations have been successfully carried out using metal triflates as catalysts in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). liv.ac.uk In such systems, the ionic liquid medium enhances reaction rates and selectivity compared to conventional molecular solvents, an effect attributed to its ability to stabilize the charged acylium ion intermediate. liv.ac.uk For 1-Hexyl-3-methylimidazolium perchlorate, its role would be analogous: providing a polar environment to facilitate the reaction, while an external Lewis acid, such as a metal triflate or indium salt, would be required for catalytic activity. researchgate.netgoogle.com

Oxidations and Epoxidations: The epoxidation of olefins is a critical industrial process. mdpi.com Heterogeneous catalysts, such as titanium-silicate materials, are often employed. rug.nl Imidazolium-based ionic liquids have been used to create advanced catalytic systems by immobilizing or supporting the active catalytic species. For example, imidazolium (B1220033) salts have been functionalized onto silica (B1680970) matrices containing titanium, creating bifunctional materials that are active in converting epoxides to cyclic carbonates. rug.nl In such a setup, the imidazolium component often acts as a co-catalyst or phase transfer agent, while the metal center performs the oxidation or epoxide activation. It is plausible that this compound could serve as the solvent or be incorporated into a supported catalyst system for epoxidation reactions, facilitating the interaction between a non-polar substrate and a polar oxidant.

Investigation of Reaction Kinetics and Catalytic Efficiency

Direct kinetic studies on catalytic reactions involving this compound are not widely available. However, research on related imidazolium systems provides insight into their efficiency. The catalytic performance is highly dependent on the specific reaction, the nature of the anion and cation, and whether the IL is used as a solvent, a catalyst, or a support.

For example, in the cycloaddition of CO₂ with epoxides, a reaction of significant interest for carbon capture and utilization, supported imidazolium ionic liquids have demonstrated high efficiency. The table below shows the catalytic performance of an ionic liquid-functionalized mesoporous polymer, illustrating the high yields achievable under optimized conditions.

Table 1: Catalytic Performance of a Supported Imidazolium Ionic Liquid in the Cycloaddition of Propylene Oxide and CO₂ Data adapted from a study on FDU-EIMBr, a related supported imidazolium catalyst. ecnu.edu.cn

| Entry | Catalyst Amount (mol%) | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 0.5 | 1 | 110 | 3 | 96 |

| 2 | 0.5 | 2 | 110 | 3 | 94 |

| 3 | 0.5 | 4 | 110 | 3 | 92 |

| 4 | 0.25 | 1 | 110 | 3 | 90 |

| 5 | 0.5 | 1 | 110 | 1 | 75 |

Kinetic analyses of the thermal decomposition of 1-hexyl-3-methylimidazolium chloride show activation energies in the range of 98-120 kJ/mol, indicating the general thermal stability of the [C₆mim]⁺ cation, a crucial factor for its application in catalysis at elevated temperatures. bohrium.comsci-hub.se

Bifunctional Catalysis and Lewis/Brønsted Acidity Effects

Imidazolium-based ionic liquids can exhibit dual acidity, a feature that is highly advantageous for catalysis.

Brønsted Acidity: The proton at the C2 position of the imidazolium ring (the carbon between the two nitrogen atoms) is weakly acidic. This acidity can be tuned by the substituents on the ring and the nature of the anion. mdpi.com This C2-H group can form hydrogen bonds with substrates, activating them towards nucleophilic attack. In some reactions, particularly those involving basic anions, the IL can act as a neutral base catalyst where the C2-H is reversibly deuterated in the presence of a deuterium (B1214612) source. nih.gov

Lewis Acidity: Lewis acidity in ionic liquids typically originates from the anion, as seen in chloroaluminates (e.g., Al₂Cl₇⁻), or from the addition of a metal salt (e.g., FeCl₃, ZnCl₂). ajptr.comscirp.org

In the case of This compound , the system would possess inherent Brønsted acidity from the cation. However, the perchlorate anion (ClO₄⁻) is the anion of a very strong acid (perchloric acid) and is considered very weakly coordinating, thus contributing negligible Lewis basicity or acidity. Therefore, this ionic liquid is not a dual Brønsted-Lewis acid catalyst on its own. To achieve bifunctional catalysis, it would need to be paired with a Lewis acidic metal catalyst, where the IL provides the Brønsted acidic component and acts as a stabilizing solvent for the Lewis acid. mdpi.comresearchgate.net

Stabilization of Reactive Intermediates in Ionic Liquid Media

One of the most significant advantages of using ionic liquids as solvents is their ability to stabilize charged or polar transition states and reactive intermediates. youtube.com Their high polarity and ionic nature create a unique microenvironment that can solvate and stabilize species like carbocations and acylium ions, which are key intermediates in reactions such as Friedel-Crafts alkylation and acylation. liv.ac.ukyoutube.com

In a Friedel-Crafts reaction, the generation of a carbocation electrophile is a critical step. The ionic liquid medium, composed entirely of ions, can effectively shield this positive charge, lowering the activation energy of the reaction and often leading to enhanced rates and selectivities compared to conventional non-polar organic solvents. liv.ac.uk The stabilization is a result of a combination of electrostatic and van der Waals interactions between the intermediate and the ions of the solvent. youtube.com While specific studies on this compound are limited, the principle of stabilizing cationic intermediates is a general feature of the imidazolium class of ionic liquids. nih.gov

Catalyst Recovery and Recyclability Studies in Green Chemical Processes

A major driver for the use of ionic liquids in catalysis is their potential for recyclability, which aligns with the principles of green chemistry. mchemical.com Due to their negligible vapor pressure, ionic liquids are not lost to evaporation and can be separated from reaction products by simple decantation or extraction with a non-miscible solvent, allowing the IL and any dissolved catalyst to be reused. asianpubs.orgresearchgate.net

Numerous studies have demonstrated the excellent recyclability of imidazolium-based catalytic systems. For instance, supported imidazolium catalysts used for CO₂ fixation have been reused for five or more cycles with minimal loss of activity. osti.govlatech.edu Similarly, in Friedel-Crafts and esterification reactions, the ionic liquid phase containing the catalyst has been successfully recycled multiple times. rsc.orgnih.gov

Table 2: Recyclability of an Imidazolium-Based Ionic Liquid Catalyst Data adapted from a study on the esterification of α-tocopherol using [C₅C₁Im][NO₃⁻] as a dual solvent-catalyst. rsc.org

| Cycle Number | Product Yield (%) |

| 1 | 95.2 |

| 2 | 94.5 |

| 3 | 93.8 |

| 4 | 93.0 |

Electrochemical Investigations and Electrolyte Performance

Electrochemical Window and Stability Studies

The electrochemical window is a critical parameter for any electrolyte, as it defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. Ionic liquids are generally known for their wide electrochemical windows. nih.gov For imidazolium-based ionic liquids, this window is influenced by both the cation and the anion. nih.govresearchgate.net

In a related compound, 1,3-bis(2,4,6-trimethylphenyl)imidazolium perchlorate (B79767), the five-membered cationic imidazolium (B1220033) ring was found to be essentially planar. researchgate.net The electrochemical behavior of another related compound, 1-ethyl-3-methylimidazolium (B1214524) perchlorate, has also been a subject of interest. alfa-chemistry.com For asymmetric imidazolium-based ionic liquid crystals, the HOMO-LUMO energy gap, which is related to the electrochemical window, has been determined using cyclic voltammetry. For one such compound in a tetrabutylammonium (B224687) perchlorate electrolyte, the onset potentials for reduction and oxidation were observed at -2.20 V and +0.67 V vs. Ag/AgCl, respectively, yielding an energy band gap of 2.87 eV. mdpi.com

The electrochemical window of ionic liquids can be significantly wider than that of aqueous electrolytes, making them suitable for a broader range of electrochemical applications. nih.gov

The presence of impurities, such as water and halide ions, can significantly narrow the electrochemical window of ionic liquids. utexas.edu The removal of water and dissolved oxygen is crucial, as their presence limits the achievable potential range. utexas.edu For instance, the purification of ionic liquids often involves washing with water followed by treatment with alumina (B75360) and activated carbon to remove impurities. utexas.edu The success of this purification can be gauged by cyclic voltammetry, where a wider electrochemical window indicates a purer substance. utexas.edu

In the context of 1-alkyl-3-methylimidazolium tetrafluoroborates, degradation studies have shown that the imidazolium ring can be oxidized, leading to the formation of various degradation products. nih.gov This highlights the importance of understanding the stability of the cation under different conditions.

Electrical Conductivity and Ion Transport Mechanisms

The electrical conductivity of an ionic liquid is a measure of its ability to conduct an electric current, which is fundamentally linked to the mobility of its constituent ions. aip.org The conductivity is influenced by factors such as the size and shape of the ions, viscosity, and the degree of ion pairing. researchgate.net

Molar conductivity (Λ) is a measure of the conductivity of an electrolyte solution per mole of electrolyte. Studies on 1-hexyl-3-methylimidazolium (B1224943) chloride ([C₆mim]Cl) in various alkoxy alcohols have shown that these ionic liquids behave as weak electrolytes, with a tendency to form ion pairs that increases with temperature. mdpi.com The molar conductivity for [C₆mim]Cl in different solvents has been determined, along with the association constants (Kₐ). mdpi.com

Table 1: Limiting Molar Conductivity and Association Constants for 1-Hexyl-3-methylimidazolium Chloride in Alkoxy Alcohols This table is based on data for 1-Hexyl-3-methylimidazolium chloride, as specific data for the perchlorate salt was not available in the searched literature.

| Solvent | Temperature (K) | Limiting Molar Conductivity (Λ⁰) [S·cm²·mol⁻¹] | Association Constant (Kₐ) [dm³·mol⁻¹] |

|---|---|---|---|

| 2-methoxyethanol | 288.15 | 36.84 | 1120 |

| 298.15 | 45.89 | 1340 | |

| 308.15 | 55.85 | 1580 | |

| 2-ethoxyethanol | 288.15 | 25.88 | 1450 |

| 298.15 | 31.97 | 1720 | |

| 308.15 | 38.89 | 2020 |

Data extracted from a study on 1-hexyl-3-methylimidazolium chloride. mdpi.com

The formation of ion pairs reduces the number of charge carriers available for conduction, thus lowering the conductivity. researchgate.net The distribution behavior of 1-alkyl-3-methylimidazolium salts between dichloromethane (B109758) and water has been studied, providing insights into ion-pair formation. nih.gov

The conductivity of ionic liquids is highly dependent on temperature. Generally, conductivity increases with temperature due to a decrease in viscosity and an increase in ion mobility. aip.orgresearchgate.net For a series of 1-hexyl-3-methylimidazolium ionic liquids with different anions, the temperature dependence of conductivity was found to obey the Vogel-Fulcher-Tammann equation. aip.orgresearchgate.netnih.gov

The concentration of the ionic liquid in a solvent also plays a crucial role. For aqueous solutions of imidazolium-based ionic liquids, the conductivity initially increases with concentration, reaches a maximum, and then decreases at higher concentrations. unitbv.ro This decrease is attributed to the increased tendency of cations to agglomerate. unitbv.ro

Solvent mixtures can significantly affect conductivity. The conductivity of 1-hexyl-3-methylimidazolium chloride was studied in mixtures with various alkoxy alcohols, revealing that the molecular structure of the alcohol influences the intermolecular interactions and, consequently, the conductivity. mdpi.com Ternary mixtures of perchlorate salts with 1,3-butanediol (B41344) and sulfolane (B150427) have also been investigated, with their electrical conductivity measured at different temperatures. physchemres.org

Interfacial Phenomena at Electrode Surfaces

The interface between the electrode and the ionic liquid electrolyte is where charge transfer and other electrochemical reactions occur. The structure of this interface, often referred to as the electrical double layer, is crucial for the performance of electrochemical devices. researchgate.net

Studies on a monolayer of an amphiphilic 1-methyl-3-octadecylimidazolium perchlorate on a Au(111) surface have shown that the imidazolium cation is in direct contact with the gold surface. researchgate.net The orientation of the hydrocarbon chains of the cation was found to change with the applied electric potential, affecting the permeability of the film to other ions. researchgate.net

In the context of sodium batteries, the formation of a protective layer on the electrode surface is critical for stability. researchgate.netsci-hub.se Additives like 1,3-diallyl imidazolium perchlorate can be electropolymerized on the anode to form an ionically conductive protective film. researchgate.netsci-hub.se This interphase layer has a complex three-dimensional structure that is distinct from both the bulk electrolyte and the electrode. rsc.org

Lack of Publicly Available Research Hinders Detailed Electrochemical Analysis of 1-Hexyl-3-methylimidazolium Perchlorate

Despite its availability from commercial suppliers, a thorough review of scientific literature reveals a significant gap in research specifically investigating the electrochemical properties of this compound ([C6mim]ClO4) as they pertain to electrode-electrolyte interface dynamics and its role in fundamental electrochemical devices. While the compound is known and has been used in other chemical applications, such as in extraction processes and as a medium for chemical synthesis, detailed studies on its performance and behavior within batteries or supercapacitors are not present in publicly accessible research.

Studies on analogous compounds, such as those with different anions (e.g., bis(trifluoromethylsulfonyl)imide, tetrafluoroborate (B81430), or iodide) or different alkyl chain lengths on the imidazolium cation (e.g., butyl or ethyl), are available and provide insight into how this class of ionic liquids behaves in electrochemical environments. For instance, research on 1-butyl-3-methylimidazolium perchlorate ([BMIM]ClO4), a closely related ionic liquid, has detailed its physicochemical properties, including its viscosity, electrical conductivity, and electrochemical window, establishing it as a viable electrolyte. Similarly, other 1-hexyl-3-methylimidazolium-based salts have been investigated as corrosion inhibitors and as electrolytes in dye-sensitized solar cells and lithium-ion batteries.

However, the specific combination of the 1-hexyl-3-methylimidazolium cation with the perchlorate anion has not been the subject of dedicated electrochemical investigation according to available literature. Therefore, a detailed, data-driven article on its electrode-electrolyte interface dynamics and its application in model electrochemical devices cannot be generated at this time. Such an analysis would require experimental data that has not been published.

Integration in Advanced Materials Science

Fabrication of Ionic Liquid-Based Functional Materials

The use of 1-hexyl-3-methylimidazolium (B1224943) salts is integral to the development of new functional materials, where they can be incorporated into polymer matrices or used to facilitate the dispersion of nanomaterials into composites.

The 1-hexyl-3-methylimidazolium ([HMIM]+) cation is a component in the formulation of advanced polymer electrolytes. mdpi.com These materials often consist of a salt dissolved in a coordinating polymer, such as poly(ethylene oxide) (PEO), where the polymer chains help to facilitate ion migration. mdpi.com

A key application is the use of [HMIM]+ salts as plasticizers to modify the mechanical properties of polymers. In a study evaluating 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl) as a plasticizer for a cationic polymethacrylate (B1205211) polymer (Eudragit RL100), it was found to be a more effective agent than the industry-standard plasticizer, glycerol. nih.gov The [HMIM]Cl was effective at concentrations of 20-30% w/w, while even at 50% w/w, glycerol's performance was inferior. nih.gov Furthermore, polymer films plasticized with [HMIM]Cl demonstrated greater long-term stability, remaining pliable for over 14 days compared to less than 5 days for those containing glycerol. nih.gov

Table 1: Comparative Plasticizing Effectiveness of [HMIM]Cl

| Plasticizer | Effective Concentration (w/w) | Long-Term Stability (Pliability) |

|---|---|---|

| 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) | 20-30% | > 14 days |

| Glycerol | > 50% (still inferior to [HMIM]Cl) | < 5 days |

| [HMIM]Cl-DOP Combination | > 30% | Not specified |

Data sourced from a study on cationic polymethacrylate films. nih.gov

Imidazolium-based ionic liquids are crucial for overcoming the challenges associated with dispersing nanomaterials like carbon nanotubes (CNTs) into composite materials. Due to high intermolecular forces, CNTs tend to bundle together, which hinders the exploitation of their exceptional mechanical and electrical properties. acs.org

Research has shown that grinding single-walled carbon nanotubes (SWNTs) with aryldiazonium salts in the presence of ionic liquids like 1-hexyl-3-methylimidazolium tetrafluoroborate (B81430) (HMIBF4) leads to the exfoliation and functionalization of individual nanotubes. acs.org This process is rapid and results in a significant increase in the weight of the isolated material, indicating successful functionalization. acs.org This enables the creation of homogenous composite materials where the properties of the nanotubes can be fully realized. Similarly, other imidazolium-based ionic liquids have been used to uniformly disperse multi-walled carbon nanotubes (MWCNTs) in cellulose to fabricate composite fibers with enhanced mechanical properties. researchgate.net

Modulating Surface and Interfacial Properties of Materials

The amphiphilic nature of the 1-hexyl-3-methylimidazolium cation, with its charged imidazolium (B1220033) head and nonpolar hexyl tail, allows it to actively modify the surface and interfacial properties of various materials.

The ability of 1-hexyl-3-methylimidazolium salts to adsorb onto surfaces is critical for applications such as corrosion inhibition. Studies on mild steel in acidic solutions have shown that various [HMIM]+ based ionic liquids, including those with tetrafluoroborate ([BF4]-) and hexafluorophosphate (B91526) ([PF6]-) anions, spontaneously adsorb onto the steel surface. mdpi.com This adsorption forms a protective layer that inhibits both anodic and cathodic corrosion reactions, classifying them as mixed-type inhibitors. mdpi.com The adsorption behavior of these salts was found to fit well with the Langmuir and Temkin adsorption isotherm models. mdpi.com

The adsorption properties are also influenced by the nature of the substrate and the alkyl chain length of the ionic liquid cation. Research on sulfonated cellulose microspheres demonstrated that their adsorption capacity for 1-alkyl-3-methylimidazolium chlorides increases with the length of the alkyl chain. nih.gov This is attributed to stronger hydrophobic interactions between the longer alkyl chain (such as the hexyl group) and the adsorbent surface, in addition to cation exchange mechanisms. nih.gov Furthermore, investigations into the adsorption of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surfaces revealed that the ionic liquid's molar volume is significantly reduced at the interface compared to the bulk liquid, indicating strong fluid-substrate interactions. frontiersin.org

Table 2: Adsorption Isotherm Models for [HMIM]+ Salts on Mild Steel

| Ionic Liquid | Adsorption Isotherm Model |

|---|---|

| [HMIM][TfO] | Langmuir |

| [HMIM][BF4] | Langmuir |

| [HMIM][I] | Langmuir |

| [HMIM][PF6] | Temkin |

Data from corrosion inhibition studies in 1 M HCl. mdpi.com

Beyond their role as plasticizers, 1-hexyl-3-methylimidazolium salts can be used as processing additives to enhance material properties for specific applications. For example, 1-octyl-3-methylimidazolium hexafluorophosphate, a closely related ionic liquid, has been successfully incorporated as an additive into polyacrylate waterborne coatings to improve their anti-corrosion performance. nih.govmdpi.com The mechanism involves the adsorption of the imidazolium cations onto the metal surface, which passivates reaction sites and prevents corrosion when the ionic liquid is released into a corrosive medium. nih.gov The use of 1-hexyl-3-methylimidazolium chloride as a catalyst for the polymerization of olefins also highlights its role as a modifier in material synthesis. sigmaaldrich.com

Environmental Considerations and Green Chemistry Principles

Strategies for Ionic Liquid Recyclability and Reusability

A significant advantage of ionic liquids in green chemistry is their potential for recovery and reuse, which can mitigate costs and reduce environmental discharge. The non-volatile nature of compounds like 1-hexyl-3-methylimidazolium (B1224943) perchlorate (B79767) is a key property enabling these strategies.

The recovery of 1-hexyl-3-methylimidazolium perchlorate from reaction or extraction mixtures is crucial for its sustainable use. Several methodologies can be employed, leveraging the distinct physicochemical properties of the IL.

One primary method is extraction . researchgate.netnih.govmdpi.com For instance, this compound has been studied as a solvent for the extraction of valuable organic compounds, such as nicotinic acid, from aqueous phases. researchgate.netnih.govmdpi.com After the primary extraction process, the IL phase containing the target solute can be treated with a stripping agent or a different solvent to recover the solute, allowing the IL to be regenerated. Another application involves its use as an extraction solvent for the recovery of metal ions like scandium from aqueous solutions. mdpi.com In such systems, the IL phase can be recovered for subsequent cycles. A general approach to recycling involves the use of ethanol; the IL phase is mixed with ethanol, which is then removed by distillation, allowing the recovered ionic liquid to be utilized in subsequent extraction cycles. mdpi.com

The use of [C₆mim][ClO₄] as a reaction medium in organic synthesis, such as in the Beckmann rearrangement of oximes or the synthesis of azo dyes, also necessitates efficient recovery. thieme-connect.comthieme-connect.de In these cases, product separation can often be achieved by extraction with a solvent, like diethyl ether, in which the IL is immiscible, leaving the IL behind to be reused for subsequent reaction batches.

A summary of applications and potential recovery strategies for this compound is presented below.

| Application Area | Recovery/Recycling Strategy | Reference(s) |

| Extraction of Nicotinic Acid | Post-extraction stripping to recover the solute and regenerate the IL. | researchgate.net, nih.gov, mdpi.com |

| Scandium Recovery | Distillation of a co-solvent (e.g., ethanol) to recover the IL for reuse. | mdpi.com |

| Beckmann Rearrangement | Product separation via extraction with an immiscible organic solvent. | thieme-connect.com |

| Azo Dye Synthesis | Used as a reaction medium to increase yield; recovery implied by its role as a solvent. | thieme-connect.de |

While the recyclability of this compound is a key feature, its long-term stability and consistent performance over multiple cycles are critical for practical industrial applications. Research on closely related imidazolium-based ionic liquids demonstrates that they can be reused multiple times without a significant loss in activity or selectivity. For example, the ionic liquid/catalyst system used in Heck reactions has been shown to be reusable in subsequent reactions without significant degradation in activity. vjs.ac.vn However, minor degradation or accumulation of impurities can occur over time. The stability of the perchlorate anion, while generally high, must also be considered, as harsh conditions could potentially lead to decomposition. Continuous monitoring of the purity and performance of the recycled IL is therefore essential to ensure process efficiency and product quality.

Degradation Pathways and Environmental Fate (Chemical Perspective)

Understanding the degradation of this compound is vital for assessing its environmental persistence and potential long-term impact.

Imidazolium-based ionic liquids are generally resistant to biodegradation, making chemical and photochemical pathways the primary routes for their environmental degradation. researchgate.net

Photochemical Degradation: Studies on the photodegradation of the 1-hexyl-3-methylimidazolium ([C₆mim]⁺) cation indicate that it can be degraded using advanced oxidation processes (AOPs). Research has specifically highlighted the photodegradation of 1-hexyl-3-methylimidazolium using UV/H₂O₂ and UV/TiO₂ systems. mdpi.commdpi.com These processes rely on the generation of highly reactive hydroxyl radicals (•OH) which attack the organic cation.

The degradation mechanism likely involves the following steps:

Hydroxyl Radical Attack: The •OH radicals can attack the imidazolium (B1220033) ring, the N-methyl group, or the hexyl side chain.

Side-Chain Oxidation: The hexyl chain is a probable site for initial attack, leading to the formation of hydroxylated intermediates that can undergo further oxidation to form carboxylic acids and shorter-chain species.

Ring Opening: Attack on the imidazolium ring can lead to its cleavage, breaking down the core structure of the cation into smaller, more biodegradable organic molecules.

The photocatalytic degradation of a related compound, 1-hexyl-3-methylimidazolium hexafluorophosphate (B91526), has been shown to proceed via these pathways, resulting in various ion fragments as the molecule breaks down. iwaponline.com Similarly, studies on 1-hexyl-3-methylimidazolium bromide show that UV irradiation can lead to the formation of stable photoproducts. researchgate.net

Chemical Degradation: Fenton and Fenton-like processes, which also generate hydroxyl radicals, are effective for degrading imidazolium ionic liquids in aqueous solutions. researchgate.net This method involves the reaction of iron salts with hydrogen peroxide. The initial attack by •OH radicals can occur at any of the three carbon atoms on the imidazolium ring, leading to intermediates such as mono-, di-, or amino-carboxylic acids. researchgate.net

The presence of the perchlorate anion (ClO₄⁻) is a separate consideration. While relatively stable, perchlorate itself is a known environmental contaminant due to its persistence and potential to interfere with thyroid function. Its fate during the degradation of the cation needs to be considered in a full environmental risk assessment.

The environmental mobility and persistence of this compound are influenced by the properties of both its cation and anion.

Mobility: The mobility of an ionic liquid in soil and water is governed by factors such as its solubility in water and its tendency to adsorb to soil particles. The hexyl chain on the [C₆mim]⁺ cation imparts a degree of lipophilicity, which can lead to increased sorption to organic matter in soil and sediment compared to imidazolium cations with shorter alkyl chains. This would reduce its mobility in aqueous systems. However, imidazolium ILs are generally considered hydrophilic and can be persistent in the water environment. vjs.ac.vnresearchgate.net

Sustainable Synthesis and Application Frameworks for Ionic Liquids

The principles of green chemistry extend to the synthesis of ionic liquids themselves. The goal is to develop routes that are more energy-efficient and use less hazardous materials.

Conventional synthesis of imidazolium salts often requires long reaction times and the use of volatile organic solvents. Greener synthetic methods aim to address these shortcomings. Microwave-assisted synthesis has emerged as a highly efficient alternative for preparing 1-hexyl-3-methylimidazolium halides (the precursors to the perchlorate salt). vjs.ac.vnasianpubs.org This method dramatically reduces reaction times from hours to minutes and can often be performed under solvent-free conditions, aligning with green chemistry principles. vjs.ac.vn

A sustainable framework for the lifecycle of this compound would involve:

Green Synthesis: Employing energy-efficient methods like microwave irradiation to synthesize the precursor salts. vjs.ac.vnasianpubs.org

Efficient Application and Recovery: Using the IL in processes where it can be easily separated from products and recycled with high efficiency. mdpi.comthieme-connect.com

Waste Treatment: Developing and applying effective degradation technologies, such as advanced oxidation processes, to treat any waste streams containing the IL, mineralizing it into less harmful components. mdpi.comiwaponline.com

The following table summarizes greener synthesis approaches for the precursor of the target ionic liquid.

| Synthesis Method | Precursors | Key Advantages | Reference(s) |

| Microwave Irradiation | N-methylimidazole and n-hexyl bromide | Rapid reaction (minutes), solvent-free conditions, high yield. | vjs.ac.vn, asianpubs.org |

| Conventional Heating | N-methylimidazole and n-bromo-hexane in acetonitrile (B52724) | Controlled reaction conditions, though less green than microwave synthesis. | nih.gov |

By integrating these considerations, from synthesis to end-of-life management, a more sustainable framework for the use of this compound and other ionic liquids can be established.

Future Research Directions and Emerging Paradigms

Tailoring 1-Hexyl-3-methylimidazolium (B1224943) Perchlorate (B79767) for Specific Academic Challenges

The inherent tunability of ionic liquids is one of their most compelling features. rsc.org The properties of 1-hexyl-3-methylimidazolium perchlorate can be precisely adjusted by modifying its cationic or anionic components, or by combining it with other materials to address specific research problems.

Future research will likely focus on several key areas of molecular and material tailoring:

Structural Modification: The modular nature of the 1,3-dialkylimidazolium salts allows for fine-tuning of physicochemical properties such as viscosity, hydrophobicity, and basicity by altering the alkyl side chains and the anion. rsc.org While the hexyl chain and perchlorate anion define the primary compound, research could explore the impact of introducing functional groups onto the hexyl chain or the imidazolium (B1220033) ring. This could enhance its performance in applications like catalysis or as a supported ionic liquid phase (SILP). rsc.org

Solvent-Induced Modifications: The high viscosity of many ionic liquids can impede mass and heat transfer, hindering industrial applications. acs.org A promising research avenue is the use of organic co-solvents to modulate these properties. Studies on related 1-hexyl-3-methylimidazolium halides mixed with solvents like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) have shown that solvents can effectively adjust physicochemical properties. acs.orgresearchgate.net Future work should systematically investigate the effects of various organic solvents on the viscosity, conductivity, and solute-solvent interactions of this compound.

Polymer and Composite Integration: Incorporating this compound into polymer matrices or onto solid supports can create advanced materials with novel functionalities. For example, research on 1-hexyl-3-methylimidazolium chloride has demonstrated its potential as a plasticizer for cationic polymethacrylate (B1205211) films, highlighting the versatile applications of these ionic liquids in designing advanced materials. nih.gov Future studies could explore the use of the perchlorate analogue in creating solid polymer electrolytes, where the ionic liquid provides ionic conductivity while the polymer offers mechanical stability. neliti.com Research into supported ionic liquid systems, where the IL is immobilized on porous materials like silica (B1680970), could also pave the way for new catalytic applications. researchgate.net

A key academic challenge where tailored ionic liquids are showing promise is in corrosion inhibition. Studies on various 1-hexyl-3-methylimidazolium based ionic liquids have demonstrated their effectiveness as "green" corrosion inhibitors for mild steel in acidic environments. mdpi.com The performance is highly dependent on the anion. mdpi.com A systematic investigation into the corrosion inhibition properties of this compound could reveal its potential in this domain, contributing to the development of more environmentally friendly industrial practices.

Synergistic Effects in Multi-Component Ionic Liquid Systems

Mixing ionic liquids to create binary or multi-component systems is an emerging paradigm for achieving properties that are not accessible with single-component ILs. These mixtures can exhibit synergistic effects, leading to enhanced performance for specific applications.

Pioneering studies on binary mixtures of ionic liquids with a common cation but different anions have revealed that properties can be tuned based on the size, symmetry, and coordination ability of the mixed anions. nih.gov For instance, mixing two different imidazolium-based protic ionic liquids can suppress crystallization and significantly extend the liquid range of the material to unusually low temperatures, which is highly desirable for applications like low-temperature capacitors. nih.govfrontiersin.org

Future research on this compound should explore its behavior in binary and ternary mixtures with other ionic liquids. By combining it with ILs containing anions known for different properties (e.g., bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) for hydrophobicity and electrochemical stability, or dicyanamide (B8802431) ([DCA]⁻) for low viscosity), it may be possible to create eutectic mixtures with unique characteristics. nih.gov

Table 1: Potential Anions for Multi-Component Systems with [C₆mim]⁺

| Anion | Formula | Potential Contribution to Mixture |

|---|---|---|

| Bis(trifluoromethylsulfonyl)imide | [NTf2]⁻ | Increased thermal stability, hydrophobicity, wide electrochemical window |

| Dicyanamide | [DCA]⁻ | Reduced viscosity, modified coordination properties |

| Trifluoromethanesulfonate | [TfO]⁻ | High ionic conductivity, well-understood electrochemical behavior |

This table presents hypothetical contributions based on known properties of these anions in other ionic liquid systems. Experimental validation is required.

The investigation of these multi-component systems would involve detailed thermal analysis to identify eutectic compositions, and characterization of their transport properties (conductivity and viscosity) and electrochemical windows to assess their suitability for advanced applications. nih.gov

Bridging Fundamental Understanding with Advanced Scientific Applications

A deep understanding of the fundamental physicochemical properties of this compound is essential to unlocking its potential in advanced scientific applications. While specific data on this compound is sparse, related compounds like 1-butyl-3-methylimidazolium perchlorate ([BMIM]ClO₄) are noted for being excellent electrolytes with low viscosity, high electrical conductivity, and a wide electrochemical window. researchgate.net These properties are foundational for applications in electrochemistry.

Future research should focus on bridging the gap between these fundamental properties and their practical implementation in several key areas: